molecular formula C23H42O2 B14522913 Methyl docos-11-ynoate CAS No. 62573-51-7

Methyl docos-11-ynoate

Cat. No.: B14522913
CAS No.: 62573-51-7
M. Wt: 350.6 g/mol
InChI Key: JTXNYBGCIVTHDT-UHFFFAOYSA-N
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Description

Methyl docos-11-ynoate is an organic compound with the molecular formula C23H42O2 It is a methyl ester derivative of docosynoic acid, characterized by the presence of a triple bond at the 11th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl docos-11-ynoate can be synthesized through several methods. One common approach involves the esterification of docosynoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Another method involves the alkylation of a suitable precursor, such as a brominated docosanoic acid derivative, followed by dehydrohalogenation to introduce the triple bond. This method may require the use of strong bases like sodium or potassium tert-butoxide and high temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum-based systems, can enhance the efficiency of the esterification process. Additionally, advanced purification techniques, including distillation and chromatography, are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl docos-11-ynoate undergoes several types of chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form epoxides or diketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Hydrogenation of the triple bond can yield the corresponding alkane or alkene derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is often employed.

    Substitution: Reagents such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diketones

    Reduction: Alkanes, alkenes

    Substitution: Functionalized esters, alcohols

Scientific Research Applications

Methyl docos-11-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with acetylenic functionalities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.

    Industry: this compound is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of methyl docos-11-ynoate involves its interaction with various molecular targets and pathways. The triple bond in the compound can participate in cycloaddition reactions, forming reactive intermediates that can interact with biological macromolecules. Additionally, the ester group can undergo hydrolysis, releasing docosynoic acid, which may exert biological effects through its interaction with cellular membranes and enzymes.

Comparison with Similar Compounds

Methyl docos-11-ynoate can be compared with other acetylenic fatty acid methyl esters, such as:

    Methyl octadec-9-ynoate: Similar in structure but with a shorter carbon chain.

    Methyl hexadec-9-ynoate: Another acetylenic ester with an even shorter chain length.

    Methyl 11-docosenoate: Lacks the triple bond, having a double bond instead.

Properties

CAS No.

62573-51-7

Molecular Formula

C23H42O2

Molecular Weight

350.6 g/mol

IUPAC Name

methyl docos-11-ynoate

InChI

InChI=1S/C23H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-11,14-22H2,1-2H3

InChI Key

JTXNYBGCIVTHDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CCCCCCCCCCC(=O)OC

Origin of Product

United States

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